[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate
Overview
Description
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-3-nitrophenol. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as pyridine, to form the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration reaction and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-(4-Aminophenoxy)-3-aminophenyl]methyl 4-aminobenzoate.
Substitution: 4-(4-Hydroxyphenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate.
Hydrolysis: 4-(4-Chlorophenoxy)-3-nitrophenol and 4-nitrobenzoic acid.
Scientific Research Applications
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)-3-nitrophenol: Shares the chlorophenoxy and nitro functional groups but lacks the ester linkage.
4-Nitrobenzoic acid: Contains the nitrobenzoate moiety but does not have the chlorophenoxy group.
4-Chlorophenol: Contains the chlorophenoxy group but lacks the nitro and ester functionalities.
Uniqueness
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and chlorophenoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.
Biological Activity
[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate, with the CAS number 338960-80-8, is an organic compound belonging to the nitrobenzoate class. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections detail its biological activity, synthesis, and mechanisms of action based on diverse research findings.
- Molecular Formula : C20H13ClN2O7
- Molar Mass : 428.78 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory effects. Studies show a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to subjects with induced inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro groups in the compound can undergo reduction, leading to the formation of reactive intermediates that may modify cellular components and influence signaling pathways related to inflammation and microbial resistance.
Interaction with Enzymes
The compound's chlorophenoxy group appears to enhance its binding affinity to certain enzymes, potentially increasing its efficacy as a biochemical probe. This interaction is crucial for understanding its role in modulating enzyme activity, particularly in inflammatory responses.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising potential for therapeutic applications in treating bacterial infections.
Study 2: In Vivo Anti-inflammatory Activity
In a controlled experiment involving mice with induced paw edema, administration of the compound resulted in a significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines.
Synthesis and Production Methods
The synthesis of this compound typically involves a multi-step process starting with the nitration of 4-chlorophenol. Subsequent reactions with 4-nitrobenzoyl chloride yield the final product. Optimizing reaction conditions is essential for maximizing yield and purity.
Common Synthesis Steps :
- Nitration of 4-chlorophenol.
- Reaction with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine).
- Purification through recrystallization or chromatography.
Properties
IUPAC Name |
[4-(4-chlorophenoxy)-3-nitrophenyl]methyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O7/c21-15-4-8-17(9-5-15)30-19-10-1-13(11-18(19)23(27)28)12-29-20(24)14-2-6-16(7-3-14)22(25)26/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSJPABYVPNRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CC(=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301153578 | |
Record name | Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338960-80-8 | |
Record name | Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338960-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-(4-chlorophenoxy)-3-nitro-, 4-nitrobenzoate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301153578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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